molecular formula C20H21N3O5 B13368858 Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B13368858
M. Wt: 383.4 g/mol
InChI Key: MNFOGYAQMKAYEN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups such as methoxyphenyl, trimethyl, and ethyl ester. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the condensation of appropriate aldehydes and ketones with urea or thiourea to form the pyrimidine ring.

    Substitution Reactions: The pyrimidine core is then subjected to various substitution reactions to introduce the methoxyphenyl and trimethyl groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple pathways:

Comparison with Similar Compounds

Similar compounds to Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H21N3O5/c1-6-28-19(25)14-11(2)21-17-16(18(24)23(4)20(26)22(17)3)15(14)12-7-9-13(27-5)10-8-12/h7-10H,6H2,1-5H3

InChI Key

MNFOGYAQMKAYEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C)C

Origin of Product

United States

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